molecular formula C15H11N B103495 2,3-Diphenylacrylonitrile CAS No. 16610-80-3

2,3-Diphenylacrylonitrile

Cat. No. B103495
CAS RN: 16610-80-3
M. Wt: 205.25 g/mol
InChI Key: VFOKYTYWXOYPOX-PTNGSMBKSA-N
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Description

2,3-Diphenylacrylonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is characterized by the presence of a nitrile group attached to an α,β-unsaturated carbon-carbon double bond flanked by phenyl rings. This structure is a common motif in organic chemistry and is known for its reactivity and ability to participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of 2,3-diphenylacrylonitrile derivatives often involves Knoevenagel condensation reactions, where benzyl cyanide or p-nitrobenzyl cyanide is reacted with substituted benzaldehydes to yield the desired products . Another approach includes the base-catalyzed condensation of different benzaldehydes with acetonitrile derivatives . The choice of catalysts, such as piperidine or KOH, can influence the reaction pathway and the yield of the target compound . The synthesis routes are versatile, allowing for the introduction of various substituents on the phenyl rings, which can significantly alter the compound's properties.

Molecular Structure Analysis

The molecular structure of 2,3-diphenylacrylonitrile derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and mass spectrometry, as well as X-ray crystallography . These studies have confirmed the presence of the acrylonitrile group and the substitution patterns on the phenyl rings. The crystal structures often exhibit intermolecular and intramolecular hydrogen bonding, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

2,3-Diphenylacrylonitrile and its derivatives can undergo a range of chemical reactions. For instance, they can participate in Michael addition reactions, where nucleophiles add to the α,β-unsaturated nitrile group, leading to the formation of new carbon-carbon bonds . The presence of electron-donating or electron-withdrawing groups on the phenyl rings can influence the reactivity of the nitrile group and the outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-diphenylacrylonitrile derivatives have been extensively studied. These compounds exhibit good thermal stability, with decomposition temperatures ranging from 279 to 386 °C . Their photoluminescent properties are also noteworthy, with some derivatives emitting green fluorescence upon UV irradiation . The electronic properties, such as HOMO and LUMO energies, have been investigated using theoretical methods, providing insights into the charge transfer within the molecules . Additionally, the compounds' nonlinear optical properties suggest potential applications in materials science .

In terms of biological activity, some 2,3-diphenylacrylonitrile analogs have shown significant cytotoxic activities against various human cancer cell lines and antimicrobial activities against different microbes . The structure-activity relationship studies indicate that the substitution pattern on the phenyl rings is crucial for the compounds' bioactivities.

Scientific Research Applications

Anti-Cancer and Anti-Microbial Properties

2,3-Diphenylacrylonitrile and its analogs have been studied for their potential as anti-cancer and anti-microbial agents. Research has shown that these compounds exhibit significant suppressive activities against various cancer cell lines, including lung, ovarian, skin, and colon cancer. Some compounds demonstrated greater cytotoxic activity than standard anti-cancer agents like doxorubicin. Moreover, these compounds also showed notable anti-bacterial activities against strains like Staphylococcus aureus and Salmonella typhi (Alam, Nam, & Lee, 2013).

Polymerization Initiator Applications

2,3-Diphenylacrylonitrile derivatives, such as 2,3-diphenyl butyronitrile (DPBN), have been identified as efficient radical initiators for the polymerization of compounds like methyl methacrylate and styrene. DPBN stands out for its high initiation reactivity at lower temperatures, ease of preparation, safe usage, and convenient handling (Bao & Cheng, 2019).

Bioimaging Applications

Compounds derived from 2,3-Diphenylacrylonitrile have been designed for bioimaging applications. These derivatives, when combined with metal ions, can enhance two-photon excited fluorescence, absorption, and action cross-section, making them suitable for labelling intercellular sections in biological imaging (Kong et al., 2015).

Mechano-Fluorochromic Properties

Novel diphenylacrylonitrile derivatives have been synthesized to explore their aggregation-enhanced emission (AIE) and mechano-fluorochromic properties. These molecules exhibited significant changes in fluorescence color under different stress conditions, such as hydrostatic pressure, making them interesting for materials science research (Ouyang et al., 2016).

Mesomorphic and Fluorescence Properties

Research on triphenylene derivatives with diphenylacrylonitrile groups has demonstrated their influence on mesophase and fluorescence properties. These compounds showed ordered hexagonal columnar mesophases and good fluorescence properties in both solution and solid state, indicating potential applications in material sciences and optoelectronics (Lin, Guo, Fang, & Yang, 2017).

Safety And Hazards

2,3-Diphenylacrylonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . When heated to decomposition, it emits toxic fumes .

Future Directions

While specific future directions for 2,3-Diphenylacrylonitrile are not mentioned in the search results, the compound’s potential anti-cancer properties suggest that it could be further studied as a therapeutic agent . More research is needed to fully understand its mechanism of action and potential applications in medicine.

properties

IUPAC Name

(E)-2,3-diphenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKYTYWXOYPOX-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062478
Record name Benzeneacetonitrile, .alpha.-(phenylmethylene)-
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Phenylcinnamonitrile

CAS RN

2510-95-4
Record name Benzeneacetonitrile, alpha-(phenylmethylene)-
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Record name 2,3-Diphenylacrylonitrile
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylacrylonitrile
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Record name Benzeneacetonitrile, .alpha.-(phenylmethylene)-
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Record name Benzeneacetonitrile, .alpha.-(phenylmethylene)-
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Record name 2,3-diphenylacrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
MS Alam, YJ Nam, DU Lee - European Journal of Medicinal Chemistry, 2013 - Elsevier
In the present study, a series of (Z)-2,3-diphenylacrylonitrile analogs were synthesized and then evaluated in terms of their cytotoxic activities against four human cancer cell lines, e.g. …
Number of citations: 33 www.sciencedirect.com
S Amidi, Z Hashemi, A Motallebi, M Nazemi… - Marine Drugs, 2017 - mdpi.com
Hepatocellular carcinoma (HCC), also named cancerous hepatoma, is the most common type of malignant neoplasia of the liver. In this research, we screened the Persian Gulf sea …
Number of citations: 11 www.mdpi.com
J Grimshaw, D Mannus - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
Irradiation of 1,4,5-triphenylpyrazole in the presence of iodine gives 1-phenyl-1H-phenanthro[9,10-c]pyrazole, identical with a specimen prepared by an independent route. 1,3,4-…
Number of citations: 8 pubs.rsc.org
MJ Percino, VM Chapela, LF Montiel… - Chemical Papers, 2010 - Springer
An efficient Knoevenagel route using green chemistry conditions was applied for the synthesis of halogen- and cyano- substituted pyridinevinylene compounds. Absorption and …
Number of citations: 27 link.springer.com
MJ Percino, VM Chapela, E Pérez-Gutiérrez, M Cerón… - Chemical Papers, 2011 - Springer
The Knoevenagel condensation between aldehydes and substrates with active methylene groups was applied to synthesise a series of 3-(4-substituted phenyl)-2-arylacrylonitriles (aryl …
Number of citations: 30 link.springer.com
S Chakraborty, UK Das, Y Ben-David… - Journal of the American …, 2017 - ACS Publications
Catalytic α-olefination of nitriles using primary alcohols, via dehydrogenative coupling of alcohols with nitriles, is presented. The reaction is catalyzed by a pincer complex of an earth-…
Number of citations: 149 pubs.acs.org
J Zhang, CP Luo, L Yang - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
A Ni/Co co‐catalyzed reductive hydrocyanation of various alkynes was developed for the production of saturated nitriles. Hydrocyanic acid is generated in situ from safe and readily …
Number of citations: 3 onlinelibrary.wiley.com
A Corma, T Ródenas, MJ Sabater - Journal of catalysis, 2011 - Elsevier
A bifunctional catalytic system formed by Pd on MgO catalyzes the cascade process between benzyl alcohol and phenylacetonitrile, diethylmalonate and nitromethane, to give the …
Number of citations: 54 www.sciencedirect.com
DJ Collins, JJ Hobbs - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Treatment of erythro-2,3-bis(p-methoxyphenyl)butyronitrile with lithium aluminium hydride in tetrahydrofuran gave the stable 2-anion, protonation of which gave a 2.3 : 1 erythro : threo …
Number of citations: 8 www.publish.csiro.au
AK Bains, Y Ankit, D Adhikari - Organic Letters, 2021 - ACS Publications
Herein, we report a combination of pyrenedione (PD) and KO t Bu to achieve facile alcohol dehydrogenation under visible-light excitation, where aerobic oxygen is utilized as the …
Number of citations: 9 pubs.acs.org

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